molecular formula C5H7NO4 B1203965 4-Oxoglutaramic acid

4-Oxoglutaramic acid

Cat. No. B1203965
M. Wt: 145.11 g/mol
InChI Key: UGKYJAWJZICPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxoglutaramic acid is a 4-oxo monocarboxylic acid. It derives from a glutaramic acid. It is a conjugate acid of a 4-oxoglutaramate.

Scientific Research Applications

1. Involvement in 2-Oxoglutarate Dependent Oxygenases

4-Oxoglutaramic acid, as a derivative in the 2-oxoglutarate family, is relevant to the study of 2-oxoglutarate dependent oxygenases. These enzymes are critical in various biological processes, including collagen biosynthesis, fatty acid metabolism, and the regulation of gene expression through chromatin and RNA modifications in humans. Inhibitors and substrates of these oxygenases, like 4-oxoglutaramic acid, are essential for understanding their function and potential as therapeutic targets for diseases such as anemia, inflammation, and cancer (Rose et al., 2011).

2. Role in Iron Translocation and Protein Modification

Research on analogs of 4-oxoglutaramic acid has shown their ability to affect iron translocation in oxygenases, which is a rare example of protein ligand-induced metal movement. This understanding contributes to the broader knowledge of how these enzymes function at a molecular level, especially in the context of human disease treatment (Hopkinson et al., 2013).

3. Importance in Metabolic Pathways

4-Oxoglutaramic acid, through its relation to 2-oxoglutarate, plays a significant role in the tricarboxylic acid (TCA) cycle, a central component of cellular metabolism. The TCA cycle intermediates, including 2-oxoglutarate, are crucial for amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis, linking primary metabolism with the synthesis of a wide array of compounds (Araújo et al., 2014).

4. Biotechnological and Industrial Applications

In the biotechnological and industrial spheres, derivatives of 4-oxoglutaramic acid have potential uses in the synthesis of antibiotics and amino acids. The catalytic versatility of 2-oxoglutarate dependent enzymes makes them attractive for various industrial processes, including C–H bond activation and the synthesis of complex organic compounds (Peters & Buller, 2019).

5. Applications in Biochemical and Structural Studies

The study of 4-oxoglutaramic acid and related compounds has advanced our understanding of the structural and functional aspects of 2-oxoglutarate dependent oxygenases. Insights gained from these studies aid in the development of targeted therapies for diseases and facilitate bioengineering efforts to create more efficient enzymes for industrial and therapeutic applications (McDonough et al., 2010).

6. Significance in Signaling Pathways

Compounds in the 2-oxoglutarate family, including 4-oxoglutaramic acid, are involved in signaling pathways critical for cellular function. Their role in mediating the relationship between the TCA cycle and the regulation of gene expression highlights their importance in understanding cellular signaling and response mechanisms (Loenarz & Schofield, 2008).

properties

Product Name

4-Oxoglutaramic acid

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

5-amino-4,5-dioxopentanoic acid

InChI

InChI=1S/C5H7NO4/c6-5(10)3(7)1-2-4(8)9/h1-2H2,(H2,6,10)(H,8,9)

InChI Key

UGKYJAWJZICPEX-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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